molecular formula C7H10N2 B13097031 1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile

1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile

Cat. No.: B13097031
M. Wt: 122.17 g/mol
InChI Key: XRNVFBWUWNIMST-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound of significant interest in medicinal and synthetic chemistry. The tetrahydropyridine (THP) scaffold is a key structural motif found in a wide range of bioactive molecules and is present in several natural products and pharmaceutical agents . This specific carbonitrile-substituted derivative serves as a versatile synthetic intermediate or building block for researchers developing novel chemical entities. The structural features of THP derivatives make them privileged structures in drug discovery, particularly for their potential to interact with various biological targets . For instance, the 1-methyl-1,2,3,6-tetrahydropyridine structure is a core component of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound renowned in neuroscience research for its ability to induce parkinsonism and used extensively to model Parkinson's disease in various animal studies . The nitrile (CN) functional group in this compound can be utilized in further chemical transformations, making it a valuable precursor for the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Research into THP-containing compounds has uncovered a broad spectrum of pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities, which are highly influenced by the substituents on the THP ring system . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-2-carbonitrile

InChI

InChI=1S/C7H10N2/c1-9-5-3-2-4-7(9)6-8/h2-3,7H,4-5H2,1H3

InChI Key

XRNVFBWUWNIMST-UHFFFAOYSA-N

Canonical SMILES

CN1CC=CCC1C#N

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Methods

One-pot synthesis is a widely explored strategy to prepare tetrahydropyridine derivatives efficiently. This approach combines multiple reaction steps in a single reactor, minimizing purification and isolation steps.

  • Nitro-Mannich/Hydroamination Cascade: This method involves an initial asymmetric nitro-Mannich reaction catalyzed by a bifunctional organocatalyst, followed by gold-catalyzed alkyne hydroamination, protometalation, and isomerization to yield tetrahydropyridine derivatives with good yields (31-72%) and high stereoselectivity.

  • One-Pot Condensation and Cyclization: For compounds structurally related to tetrahydropyridines, one-pot reactions involving alkylcyanoesters and primary amines have been demonstrated to produce substituted tetrahydropyridine carbonitriles in high yields, with environmentally friendly and solvent-free conditions.

Cyclization Reactions

Cyclization is a key step in the synthesis of tetrahydropyridines and can be catalyzed by transition metals or organocatalysts.

  • Rhodium(I)-Catalyzed Cyclization: Using α,β-unsaturated imines and alkynes, rhodium(I) catalysts promote C–H activation and coupling reactions, followed by electrocyclization and reduction steps to afford highly substituted tetrahydropyridines with excellent diastereoselectivity (yields 47-95%).

  • Phosphine-Catalyzed [4+2] Annulation: Phosphine derivatives catalyze annulation between 1-azadienes and α-substituted allene ketones, producing enantioselective tetrahydropyridine derivatives in moderate yields (46-70%) and high enantiomeric excess (>97%).

  • Palladium-Catalyzed Cyclization-Heck Reaction: This method synthesizes tetrahydropyridine analogs by cyclization of allenamides and aryl halides, yielding products in 54-88% yield under mild conditions.

Specific Preparation Methods for this compound

While direct synthetic routes to this compound are less frequently detailed in literature, related processes and intermediates provide insight into its preparation.

Recrystallization of Maleate Salts

A relevant preparation step involves the isolation and purification of 1-methyl-1,2,3,6-tetrahydropyridine derivatives as maleate acid addition salts. For example, 5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine maleate was recrystallized from tetrahydrofuran (THF), yielding 83% of the mono-maleate salt after filtration and vacuum drying at 65 °C.

Step Description Conditions Yield (%)
1 Dissolution in THF and reflux Reflux in THF -
2 Crystallization upon cooling Cooling to crystallize -
3 Filtration and washing with THF Nutche filter, multiple washes -
4 Drying under vacuum at 65 °C Vacuum drying overnight 83

This purification method is essential for obtaining high-purity tetrahydropyridine derivatives for further synthetic applications.

One-Pot Synthesis Using Alkylcyanoesters and Amines

A related tetrahydropyridine carbonitrile, 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, was synthesized via a one-pot reaction of ethyl cyanoacetate, propylamine, and ethyl acetoacetate. This approach proceeds through intermediate amides and ketoesters, leading to high yields and simplified procedures without the need for solvents.

Comparative Data Table of Preparation Methods

Method Type Key Reactants/Conditions Catalysts/Agents Yield Range (%) Notes
Nitro-Mannich/Hydroamination Nitro compounds, alkynes, organocatalysts, gold catalyst Bifunctional organocatalyst, Au 31-72 One-pot, high stereoselectivity
Rhodium(I)-Catalyzed Cyclization α,β-unsaturated imines, alkynes Rhodium(I) catalyst 47-95 High diastereoselectivity
Phosphine-Catalyzed Annulation 1-Azadienes, α-substituted allene ketones Phosphine derivatives 46-70 High enantiomeric excess (>97%)
Palladium-Catalyzed Heck Reaction Allenamides, aryl halides Pd catalyst 54-88 Moderate to good yields
Recrystallization of Maleate Salts Crude tetrahydropyridine maleate salts THF solvent 83 Purification step, vacuum drying at 65 °C
One-Pot Alkylcyanoester/Amines Ethyl cyanoacetate, primary amines, β-ketoesters None (solvent-free) High (not specified) Environmentally friendly, simplified process

Research Findings and Analytical Data

  • The recrystallization of maleate salts of tetrahydropyridines yields high-purity compounds suitable for further synthesis or biological testing.

  • Cascade and one-pot syntheses enhance efficiency and reduce waste, aligning with green chemistry principles.

  • Transition metal catalysts (rhodium, palladium) and organocatalysts (phosphine derivatives) enable stereoselective synthesis, crucial for pharmaceutical applications.

  • Analytical characterization (NMR, IR, elemental analysis) confirms the structural integrity and purity of synthesized compounds.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonitrile Group

The carbonitrile moiety (-CN) serves as a primary reactive site, enabling nucleophilic additions under controlled conditions:

Reaction TypeNucleophileConditionsProduct FormedYield/Outcome
HydrolysisWaterAcidic or basic aqueous1-Methyl-1,2,3,6-THP-2-carboxamidePartial conversion
AlcoholysisMethanolAnhydrous, reflux1-Methyl-1,2,3,6-THP-2-carbimidate68–72%
Grignard AdditionMethylmagnesium bromideTHF, 0°C1-Methyl-1,2,3,6-THP-2-ketimine85%

These reactions highlight the compound’s utility in synthesizing imine and amide derivatives for pharmaceutical intermediates.

Ring-Oriented Reactions

The tetrahydropyridine ring undergoes characteristic transformations influenced by substituents and reaction media:

Oxidation

  • Chemical oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the 3,6-double bond, yielding 1-methyl-2-cyanopiperidine-3,4-epoxide (87% yield).

  • Enzymatic oxidation : Monoamine oxidase (MAO) converts analogous structures to dihydropyridinium cations (e.g., MPTP → MPDP⁺) , suggesting potential metabolic activation pathways.

Reduction

Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydropyridine ring, forming 1-methylpiperidine-2-carbonitrile (91% yield).

Mechanistic Insights

  • Nucleophilic attack : The electron-deficient nitrile carbon undergoes nucleophilic addition via a tetrahedral intermediate, stabilized by resonance with the adjacent nitrogen.

  • Oxidative pathways : Enzymatic activation by MAO or peroxidases proceeds through radical intermediates, as observed in structurally related neurotoxins .

Stability and Side Reactions

  • Thermal degradation : Prolonged heating (>150°C) induces cycloreversion, releasing acetonitrile and regenerating the parent amine.

  • pH sensitivity : The compound undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) conditions, limiting its use in aqueous systems.

Scientific Research Applications

1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs based on substituents, saturation, and functional groups:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Reactivity
1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile C₇H₉N₂ 1-Me, 2-CN 121.16 Decomposes under RCM conditions; unstable intermediate
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) C₁₂H₁₅N 1-Me, 4-Ph 173.25 Neurotoxic; induces Parkinsonism via dopaminergic neuron damage
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile C₁₁H₁₄N₂O₂ 1-Bu, 2-oxo, 3-CN, 4-Me, 6-OH 206.24 Safety data reported; likely distinct reactivity due to oxo and hydroxyl groups
6-Methylpyridine-2-carbonitrile C₇H₆N₂ 2-CN, 6-Me 118.14 Fully aromatic; used in synthesis of pharmaceuticals and agrochemicals

Reactivity and Stability

  • This compound : Demonstrates instability during RCM, leading to dehydrocyanation and oxidation byproducts . The nitrile group may destabilize the intermediate, contrasting with MPTP’s phenyl group, which stabilizes the structure.
  • MPTP : While structurally similar (tetrahydropyridine core), its phenyl substituent enhances stability and enables bioactivation to the neurotoxin MPP+ .
  • Pyridine Carbonitriles (e.g., 6-Methylpyridine-2-carbonitrile) : Aromaticity confers greater stability, enabling use in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

1-Methyl-1,2,3,6-tetrahydropyridine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H10N2
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems by modulating the activity of receptors associated with dopaminergic pathways, similar to its analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) which is known for inducing neurotoxicity and Parkinsonism through dopamine depletion in the brain .
  • Oxidative Stress Response : Research suggests that tetrahydropyridines can affect oxidative stress pathways. The compound may interact with cellular antioxidant defenses or exacerbate oxidative damage under certain conditions .
  • Enzyme Interaction : Like other tetrahydropyridine derivatives, this compound could potentially inhibit or activate specific enzymes involved in metabolic pathways, impacting various physiological processes .

Antioxidant Properties

Recent studies indicate that tetrahydropyridine derivatives can exhibit antioxidant properties. The ability to scavenge free radicals may provide protective effects against oxidative stress-related neuronal damage:

CompoundIC50 (µM)Activity
This compoundTBDAntioxidant
MPTPN/ANeurotoxic

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various tetrahydropyridine derivatives against oxidative stress. Results indicated that certain modifications to the tetrahydropyridine structure enhanced neuroprotection in cellular models exposed to oxidative agents .

Case Study 2: Pharmacological Potential

Research has shown that compounds within the tetrahydropyridine class can act as effective analgesics and anti-inflammatory agents. For instance, derivatives exhibiting TRPV1 antagonist activity demonstrated significant pain relief in animal models .

Q & A

Q. Basic Research Focus

  • FT-IR : Detects nitrile (C≡N) stretches near 2219–2225 cm⁻¹ and carbonyl groups .
  • NMR : 1^1H NMR identifies methyl groups (δ 3.16–4.01 ppm) and aromatic protons (δ 6.26–7.56 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., C5—N1—C1 = 176.08°) and dihedral angles in derivatives .

Q. Advanced Research Focus

  • Dynamic NMR : Differentiates conformational isomers in solution.
  • SC-XRD : Validates stereochemistry and hydrogen-bonding networks in crystalline forms .

What experimental designs are optimal for evaluating neuroprotection against tetrahydropyridine-induced toxicity?

Q. Advanced Research Focus

  • Animal models : Use non-human primates (e.g., marmosets) for translational relevance. Monitor locomotor activity, hand-eye coordination, and startle response weekly .
  • Dose-response studies : Test modafinil at 50–150 mg/kg to identify therapeutic windows.
  • Biomarker panels : Combine striatal dopamine quantification with α-synuclein aggregation assays .

How can researchers mitigate byproduct formation during Stevens rearrangements of tetrahydropyridine derivatives?

Q. Advanced Research Focus

  • Catalyst tuning : Replace Grubbs’ catalyst with Hoveyda-Grubbs analogs for improved stability.
  • Solvent optimization : Use toluene instead of DCM to reduce polar byproducts.
  • Real-time monitoring : Employ LC-MS to detect intermediates like 2-phenylpyridine and adjust conditions dynamically .

What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. Advanced Research Focus

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • MD simulations : Predict solvation effects and transition states for nitrile group reactions .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with biological activity .

How do structural modifications alter pharmacological activity in tetrahydropyridine-carbonitrile analogs?

Q. Advanced Research Focus

  • Nitrogen position : Shifting the nitrile to C3 (vs. C2) reduces dopamine depletion in MPTP analogs .
  • Substituent effects : 6-Methoxy or 4-aryl groups enhance antidiabetic and antitumor activity in pyrrolopyridine derivatives .

Table 2 : Structure-Activity Trends in Derivatives

Substituent PositionBiological ActivityReference
C2-CarbonitrileNeurotoxic
C3-CarbonitrileReduced toxicity
4-Aryl groupsAnticancer (IC₅₀ < 10 μM)

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